![molecular formula C16H15N3O4S2 B5527215 N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527215.png)
N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C16H15N3O4S2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.05039832 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Trans-cis Isomerisation of Azobenzene Amphiphiles : Research involving sulfonamide derivatives has explored the trans-cis isomerisation of azobenzene amphiphiles, highlighting the influence of sulfonyl groups and heterocyclic rings on isomerisation behaviours, which could have implications for the design of responsive materials and molecular switches (Kucharski et al., 1999).
Green Synthesis of Isoxazoles and Pyrazoles : Studies on the synthesis of thiophenyl pyrazoles and isoxazoles have demonstrated environmentally friendly approaches to produce compounds with potential antibacterial and antifungal properties, indicating the broader utility of sulfonamide derivatives in developing new antimicrobial agents (Sowmya et al., 2018).
Drug Metabolism and Photodecomposition
Drug Metabolism via Biocatalysis : The application of biocatalysis to drug metabolism has been illustrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, underscoring the role of microbial systems in generating metabolites for structural characterization and clinical studies (Zmijewski et al., 2006).
Photodecomposition of Sulfonamides : Investigations into the photodecomposition of sulfamethoxazole, a sulfonamide antibiotic, have revealed insights into the stability and degradation pathways of sulfonamide compounds in various environments, highlighting the formation of photoproducts and their implications for environmental persistence and degradation (Zhou & Moore, 1994).
Biological Activities
Antimicrobial Activity : The synthesis of novel heterocycles based on sulfonamide structures has demonstrated significant antimicrobial activities, emphasizing the potential of these compounds in developing new therapeutic agents against various bacterial and fungal pathogens (El‐Emary et al., 2002).
Inhibition of Carbonic Anhydrase : Sulfonamide derivatives containing isoxazole groups have been shown to exhibit potent inhibitory activity against carbonic anhydrase II and VII, two enzymes implicated in glaucoma and neuropathic pain, respectively. This suggests the therapeutic potential of these compounds in treating conditions mediated by these enzymes (Altuğ et al., 2017).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-10-4-3-5-12(6-10)19-25(21,22)13-8-14(24-9-13)16(20)17-15-7-11(2)23-18-15/h3-9,19H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXALJCCBNISAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

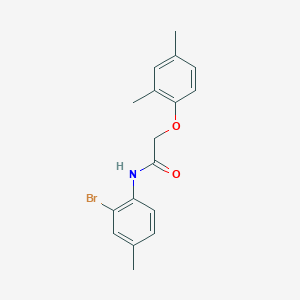
![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)
![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)

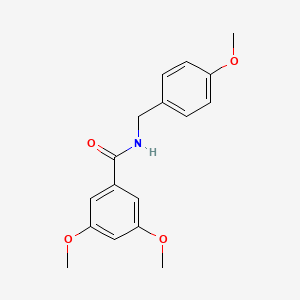
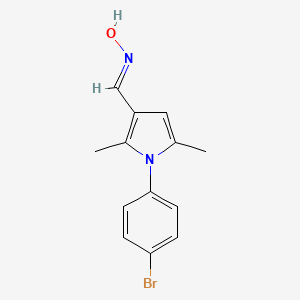
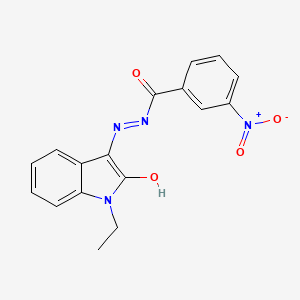
![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)
![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)
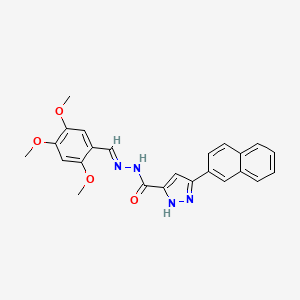

![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)
![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)